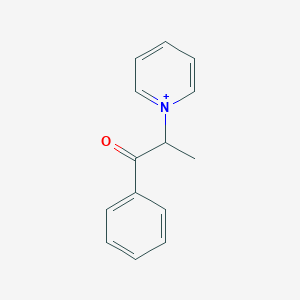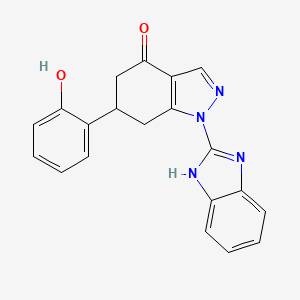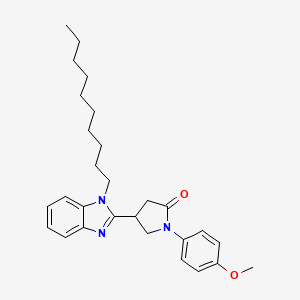
N-benzyl-2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a diphenylacetamide moiety, which can influence its chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide typically involves multiple steps:
-
Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. For example, 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole can be prepared by reacting o-phenylenediamine with acetic acid in the presence of a dehydrating agent like polyphosphoric acid.
-
Introduction of the Diphenylacetamide Moiety: : The diphenylacetamide group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzimidazole derivative with diphenylacetyl chloride in the presence of a base such as triethylamine.
-
Benzylation: : The final step involves the benzylation of the nitrogen atom on the benzimidazole ring. This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the benzyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzimidazole ring. Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions. For instance, the benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in the synthesis of novel materials or catalysts.
Biology
In biological research, the benzimidazole core is known for its antimicrobial and antiparasitic properties. This compound could be investigated for potential activity against bacteria, fungi, or protozoa.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a drug candidate. It could be explored for its activity against various diseases, including cancer, due to the known bioactivity of benzimidazole derivatives.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-benzyl-2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The benzimidazole core could bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with known antimicrobial properties.
Diphenylacetamide: A related compound with different biological activities.
N-benzylbenzimidazole: Similar in structure but lacking the diphenylacetamide moiety.
Uniqueness
N-benzyl-2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide is unique due to the combination of the benzimidazole core and the diphenylacetamide group. This combination could result in unique biological activities and chemical properties not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C30H27N3O2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-benzyl-2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C30H27N3O2/c1-32-26-19-18-25(20-27(26)33(2)29(32)35)30(23-14-8-4-9-15-23,24-16-10-5-11-17-24)28(34)31-21-22-12-6-3-7-13-22/h3-20H,21H2,1-2H3,(H,31,34) |
InChI Key |
NYTHIIMVHTYRFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-chloro-6-(1H-tetrazol-1-yl)phenyl]morpholine](/img/structure/B11478182.png)
![3-(5-bromofuran-2-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478188.png)
![4,5-Dimethoxy-N-[(5-methyl-2-furyl)methyl]-2-nitrobenzamide](/img/structure/B11478193.png)

![1-benzyl-2'-[3-(trifluoromethyl)phenyl]-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11478207.png)
![[1]Benzothieno[2,3-d]pyrimidine-3-acetonitrile, 3,4,5,6,7,8-hexahydro-4-oxo-](/img/structure/B11478211.png)
![2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide](/img/structure/B11478220.png)
![4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol](/img/structure/B11478233.png)
![N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478241.png)



![N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B11478257.png)
![6'-amino-3'-methyl-2'H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11478258.png)
